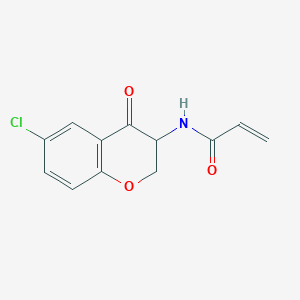

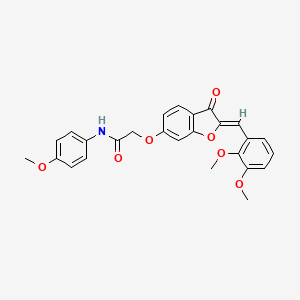

![molecular formula C24H20N2O5S2 B2493574 2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one CAS No. 727688-93-9](/img/structure/B2493574.png)

2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step synthetic pathways that include reactions like the Ullmann reaction, coupling reactions, and saponification processes. For example, the synthesis of similar thieno[2,3-d]pyrimidine derivatives involves creating a key intermediate which is then further modified through various chemical reactions to achieve the desired compound (Gangjee, Qiu, Li, & Kisliuk, 2008). This intricate process highlights the complexity and the meticulous approach required for the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallographic studies, revealing insights into their conformation, hydrogen bonding, and molecular interactions. For instance, studies on pyrimidin-6(1H)-one derivatives provide insights into their polymorphic forms and the influence of hydrogen bonding on their structural conformation (Glidewell, Low, Marchal, & Quesada, 2003). Such detailed structural analysis is pivotal for understanding the reactivity and potential biological interactions of the compound.

Chemical Reactions and Properties

The chemical reactivity of compounds within this family typically involves interactions with enzymes or biological targets, demonstrating their potential as dual inhibitors or as compounds with specific inhibitory activities against biological targets. The design and synthesis of such compounds are guided by their potential interactions with biological macromolecules, showcasing their relevance in drug development (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Applications De Recherche Scientifique

Synthesis and Application in Medicinal Chemistry

The compound, with its intricate structure, has been identified as a precursor for the synthesis of bioactive molecules, particularly in the domain of medicinal and pharmaceutical chemistry. The pyranopyrimidine core, closely related to the compound's structure, is notable for its wide range of applications due to its bioavailability and synthetic versatility. Recent advancements have focused on the development of substituted pyrano[2,3-d]pyrimidin-2-one derivatives using various hybrid catalysts. These developments are crucial as they open avenues for creating new lead molecules in drug development. Notably, the synthesis of these derivatives, including 5-aryl-substituted pyrano[2,3-d]pyrimidindione derivatives, is a complex process that employs a one-pot multicomponent reaction, highlighting the importance of the compound in medicinal chemistry as a key precursor (Parmar, Vala, & Patel, 2023).

Role in Medicinal Chemistry of Nucleobases and Nucleosides

The compound's structure, which includes furan and thiophene rings, is pivotal in medicinal chemistry, particularly concerning nucleobases, nucleosides, and their analogues. These heterocyclic structures are crucial in the design of bioactive molecules due to their significant presence in various drug molecules. The compound's structure, which involves heteroaromatic rings connected through a bond, is essential in assessing the impact of bioisosteric replacement of aryl with heteroaryl substituents on drug activities. The compound's relevance is evident in its contribution to the structure-activity relationship studies, which are instrumental in optimizing antiviral, antitumor, antimycobacterial, or antiparkinsonian action of drugs (Ostrowski, 2022).

Influence in Optoelectronic Material Development

The structural elements of the compound, particularly the pyrimidine and thieno units, are highly valued in the field of optoelectronics. These components are integrated into π-extended conjugated systems to create novel materials for various applications, including electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of pyrimidine and thieno fragments into these systems is crucial for developing materials with enhanced electroluminescent properties. These developments underscore the compound's significance in the synthesis of advanced materials for optoelectronics, highlighting its broader scientific applications beyond the pharmaceutical domain (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-5-(5-methylfuran-2-yl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S2/c1-3-8-26-23(28)21-16(18-6-4-14(2)31-18)12-32-22(21)25-24(26)33-13-17(27)15-5-7-19-20(11-15)30-10-9-29-19/h3-7,11-12H,1,8-10,13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZOAWUXTPMUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)C4=CC5=C(C=C4)OCCO5)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

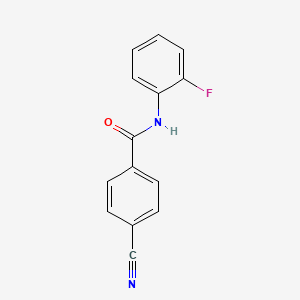

![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate](/img/structure/B2493499.png)

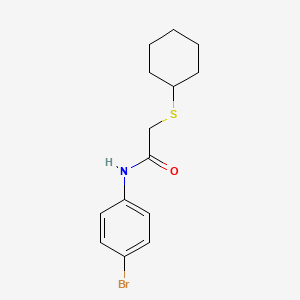

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2493501.png)

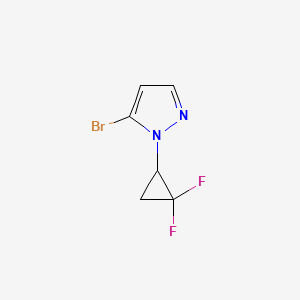

![4-methoxy-3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2493504.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2493505.png)

![3-[4-nitro-3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2493508.png)

![Dimethyl(3-{[1-(prop-2-yn-1-yl)piperidin-4-yl]oxy}propyl)amine](/img/structure/B2493509.png)

![8-allyl-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493514.png)